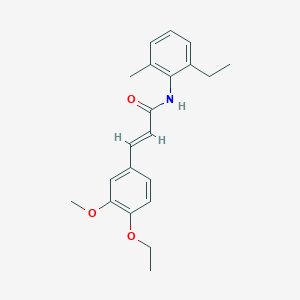
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide, also known as EMPEA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMPEA belongs to the class of compounds known as N-arylpropenamides, which have shown promising results in various biological assays.
Mechanism of Action
The mechanism of action of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide is not fully understood, but it is believed to act through multiple pathways. (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects. In cancer research, (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide has also been shown to have anti-angiogenic effects, which could potentially prevent the growth and spread of tumors. In inflammation research, (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide has several advantages as a research tool. Its straightforward synthesis method and low cost make it accessible to researchers. (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide has also shown promising results in various biological assays, making it a potential candidate for drug development. However, (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide has some limitations as well. Its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential. (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide also has limited solubility in water, which could affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide. One potential direction is to investigate its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its structure-activity relationship to enhance its therapeutic potential. Additionally, further research is needed to understand its mechanism of action and potential side effects. Overall, (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide has shown promising results in various biological assays, and further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide can be synthesized using a straightforward and efficient method. The synthesis involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with 2-ethyl-6-methylaniline in the presence of a base catalyst. The resulting N-arylpropenamide is then purified using column chromatography to obtain pure (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide.
Scientific Research Applications
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation is a critical factor in many diseases, and (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide has been shown to have anti-inflammatory effects in various in vitro and in vivo models. (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide has also been investigated for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-5-17-9-7-8-15(3)21(17)22-20(23)13-11-16-10-12-18(25-6-2)19(14-16)24-4/h7-14H,5-6H2,1-4H3,(H,22,23)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFPFCMEGBJVDF-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C=CC2=CC(=C(C=C2)OCC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC(=C(C=C2)OCC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(benzyloxy)methyl]-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2600810.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/structure/B2600811.png)
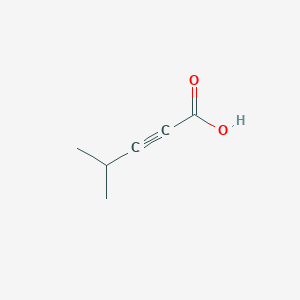
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2600814.png)
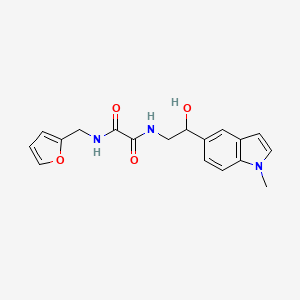
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2600817.png)
![3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2600818.png)
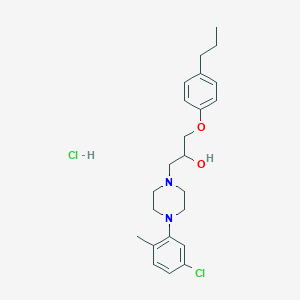
![3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600822.png)
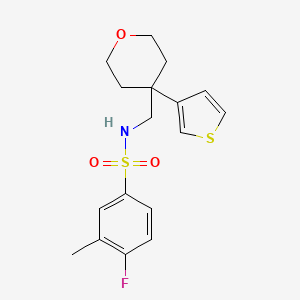
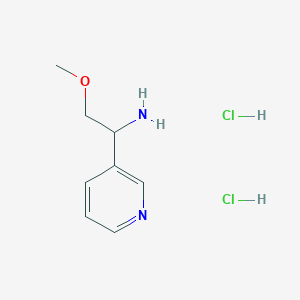

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2600830.png)
